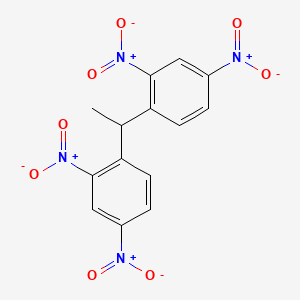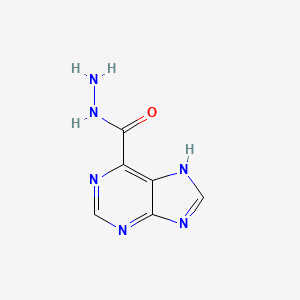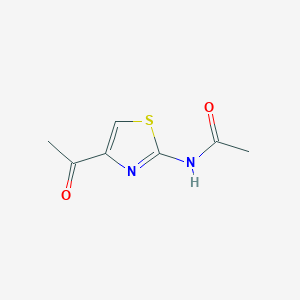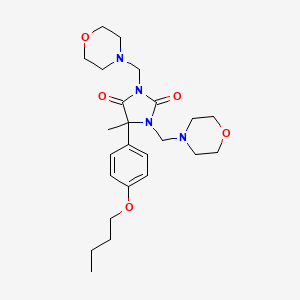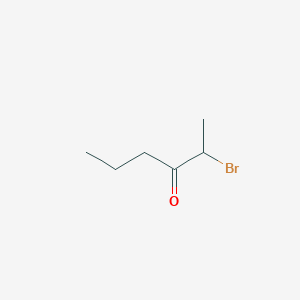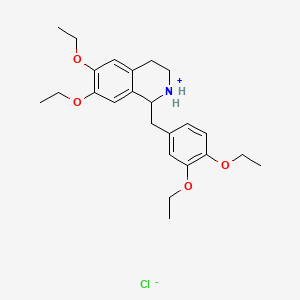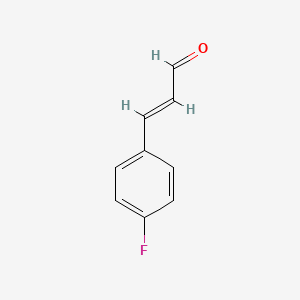
4-Fluorocinnamaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorocinnamaldehyde, also known as (E)-3-(4-fluorophenyl)-2-propenal, is an organic compound with the molecular formula C9H7FO and a molecular weight of 150.15 g/mol . This compound is a derivative of cinnamaldehyde, where a fluorine atom replaces one of the hydrogen atoms on the aromatic ring. It is a clear liquid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
4-Fluorocinnamaldehyde can be synthesized through several methods. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with 4-fluorobenzaldehyde to form the desired product . The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-fluorocinnamic acid, followed by oxidation to form the aldehyde . This method is advantageous due to its scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
4-Fluorocinnamaldehyde undergoes various chemical reactions, including:
The major products formed from these reactions include 4-fluorocinnamic acid, 4-fluorocinnamyl alcohol, and various substituted derivatives .
Applications De Recherche Scientifique
4-Fluorocinnamaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-fluorocinnamaldehyde in its applications as a chemosensor involves the interaction of the aldehyde group with target anions, leading to a colorimetric change that can be detected visually . This interaction is facilitated by the electron-withdrawing effect of the fluorine atom, which enhances the reactivity of the aldehyde group .
In biological systems, the compound’s mechanism of action may involve the inhibition of specific enzymes or receptors, although detailed studies are required to elucidate these pathways .
Comparaison Avec Des Composés Similaires
4-Fluorocinnamaldehyde can be compared with other cinnamaldehyde derivatives, such as:
4-Bromocinnamaldehyde: Similar in structure but with a bromine atom instead of fluorine.
4-Chlorocinnamaldehyde: Contains a chlorine atom and exhibits distinct chemical properties and uses.
4-Nitrocinnamaldehyde:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific electronic and steric effects that influence its chemical behavior and applications .
Propriétés
Numéro CAS |
24654-55-5 |
|---|---|
Formule moléculaire |
C9H7FO |
Poids moléculaire |
150.15 g/mol |
Nom IUPAC |
(Z)-3-(4-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1- |
Clé InChI |
YSIYEWBILJZDQH-UPHRSURJSA-N |
SMILES |
C1=CC(=CC=C1C=CC=O)F |
SMILES isomérique |
C1=CC(=CC=C1/C=C\C=O)F |
SMILES canonique |
C1=CC(=CC=C1C=CC=O)F |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


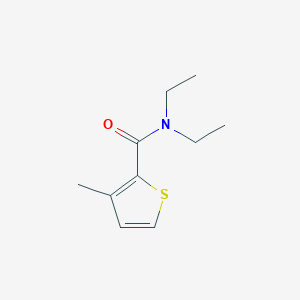
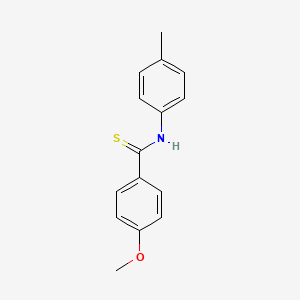
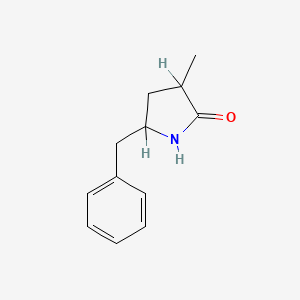
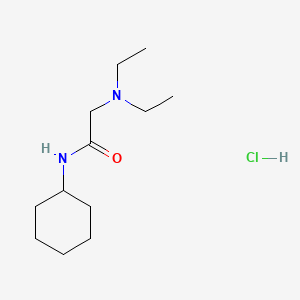
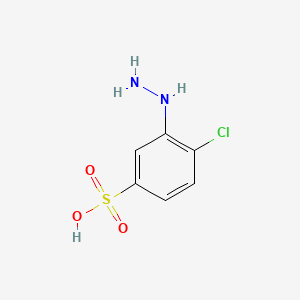
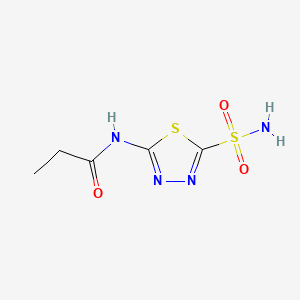
![1H-Isoindole-1,3(2H)-dione, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-](/img/structure/B1661860.png)
![1,5-Dioxaspiro[2.4]heptan-4-one](/img/structure/B1661861.png)
